4-Bromo-N-(4-isopropoxyphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(4-isopropoxyphenyl)aniline: is an organic compound with the molecular formula C15H16BrNO and a molecular weight of 306.20 g/mol . This compound is characterized by the presence of a bromine atom attached to the aniline ring and an isopropoxy group attached to the phenyl ring. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the protection of the aniline nitrogen using N-TBS (tert-butyldimethylsilyl) protection, followed by bromination using bromine or N-bromosuccinimide (NBS) under mild conditions . The isopropoxy group can be introduced via a nucleophilic substitution reaction using isopropyl alcohol and a suitable base .
Industrial Production Methods: This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(4-isopropoxyphenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) using aryl halides and boronic acids.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Various substituted aniline derivatives.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Amines and related compounds.
Scientific Research Applications
Chemistry: 4-Bromo-N-(4-isopropoxyphenyl)aniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of complex molecules .
Biology and Medicine: While not directly used in medicine, this compound is valuable in the synthesis of biologically active molecules, including potential drug candidates .
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-isopropoxyphenyl)aniline is primarily related to its role as a synthetic intermediate. It participates in various chemical reactions to form more complex molecules. The bromine atom and isopropoxy group provide sites for further functionalization, enabling the synthesis of diverse compounds .
Comparison with Similar Compounds
4-Bromoaniline: Similar in structure but lacks the isopropoxy group.
4-Isopropoxyaniline: Similar in structure but lacks the bromine atom.
Uniqueness: 4-Bromo-N-(4-isopropoxyphenyl)aniline is unique due to the presence of both the bromine atom and the isopropoxy group, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H16BrNO |
---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C15H16BrNO/c1-11(2)18-15-9-7-14(8-10-15)17-13-5-3-12(16)4-6-13/h3-11,17H,1-2H3 |
InChI Key |
KKHJRJKWXMNKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.